(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a bromophenyl group and a thiazole ring fused with a tetrahydrothieno ring. The presence of the bromine atom and the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multiple steps. One common method involves the reaction of 4-bromophenylamine with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with butyric anhydride to introduce the butyramide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring, leading to different products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole-containing compounds is beneficial .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for use in various industrial applications, including the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications. The bromophenyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenyl)-1,3-thiazol-2-amine: This compound shares the bromophenyl and thiazole groups but lacks the butyramide moiety.
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2,3,4,5,6-pentafluorobenzyl)oxy]-2H-chromen-2-one: This compound has a similar thiazole structure but includes additional functional groups that impart different chemical properties.
Uniqueness
The uniqueness of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide lies in its combination of the bromophenyl, thiazole, and butyramide groups. This combination provides a distinct set of chemical properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C15H17BrN2O3S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-2-3-14(19)17-15-18(11-6-4-10(16)5-7-11)12-8-23(20,21)9-13(12)22-15/h4-7,12-13H,2-3,8-9H2,1H3 |
InChI Key |
BTWYQMBYOICNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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